molecular formula C12H11NO2 B12077967 (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde

Cat. No.: B12077967
M. Wt: 201.22 g/mol
InChI Key: ONSRRKPJZKYJJU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 5-methoxyindole with an appropriate aldehyde under basic conditions to form the desired acrylaldehyde derivative. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: 3-(5-Methoxy-1H-indol-3-yl)acrylic acid.

    Reduction: 3-(5-Methoxy-1H-indol-3-yl)acryl alcohol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy group and the acrylaldehyde moiety can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the acrylaldehyde moiety but shares the methoxy group at the 5-position.

    3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acrylaldehyde moiety.

    (E)-3-(1H-Indol-3-yl)acrylaldehyde: Lacks the methoxy group at the 5-position.

Uniqueness

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is unique due to the presence of both the methoxy group and the acrylaldehyde moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C12H11NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h2-8,13H,1H3/b3-2+

InChI Key

ONSRRKPJZKYJJU-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/C=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.